molecular formula C10H14F5N B14191299 N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine CAS No. 921193-82-0

N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine

Cat. No.: B14191299
CAS No.: 921193-82-0
M. Wt: 243.22 g/mol
InChI Key: FBROATPXKJYVMG-UHFFFAOYSA-N
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Description

N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine is a fluorinated organic compound with the molecular formula C10H14F5N This compound is characterized by the presence of a cyclohexanamine group attached to a pentafluorobutene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with 3,3,4,4,4-pentafluorobut-1-ene . The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the final product to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the pentafluorobutene moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways The fluorinated moiety can influence the compound’s reactivity and interactions with other molecules

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3,4,4,4-Pentafluorobut-1-en-2-yl)cyclohexanamine is unique due to the presence of both a cyclohexanamine group and a highly fluorinated butene moiety. This combination imparts distinct chemical properties, making it valuable for specific applications that require both fluorination and amine functionality.

Properties

CAS No.

921193-82-0

Molecular Formula

C10H14F5N

Molecular Weight

243.22 g/mol

IUPAC Name

N-(3,3,4,4,4-pentafluorobut-1-en-2-yl)cyclohexanamine

InChI

InChI=1S/C10H14F5N/c1-7(9(11,12)10(13,14)15)16-8-5-3-2-4-6-8/h8,16H,1-6H2

InChI Key

FBROATPXKJYVMG-UHFFFAOYSA-N

Canonical SMILES

C=C(C(C(F)(F)F)(F)F)NC1CCCCC1

Origin of Product

United States

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